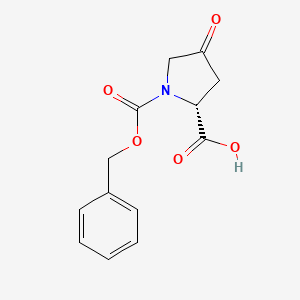

N-Cbz-4-oxo-D-proline

Description

BenchChem offers high-quality N-Cbz-4-oxo-D-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-4-oxo-D-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLCMZOIFOBIF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652971 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147226-04-8 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of N-Cbz-4-oxo-D-proline

Introduction

N-Cbz-4-oxo-D-proline, also known by its systematic name (2R)-1-[(benzyloxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid, is a protected amino acid derivative that serves as a critical chiral building block in modern organic synthesis.[1][2] Its rigid pyrrolidine core, combined with the presence of a ketone and strategically placed protecting groups, makes it a valuable intermediate for constructing complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and peptide research.[1]

Core Chemical and Physical Properties

The fundamental properties of N-Cbz-4-oxo-D-proline are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 147226-04-8 | [1][3][4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][4] |

| Molecular Weight | 263.25 g/mol | [1][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 488.5 ± 45.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.83 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][3] |

| InChI Key | RPLLCMZOIFOBIF-LLVKDONJSA-N | [4] |

Reactivity and Chemical Profile

The chemical behavior of N-Cbz-4-oxo-D-proline is dictated by its three primary functional groups: the N-Cbz protecting group, the carboxylic acid, and the C4-ketone.

-

N-Cbz (Carboxybenzyl) Protecting Group : The Cbz group provides robust protection for the proline nitrogen. It is stable under a variety of conditions, including those used for peptide coupling.[2] Its primary mode of cleavage is through catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide. This allows for the selective deprotection and further functionalization of the nitrogen atom.[6]

-

Carboxylic Acid : The carboxylic acid moiety is a key handle for synthetic transformations. It can be activated using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds with other amino acids or amines, making it a fundamental component in peptide synthesis.[1][7]

-

C4-Ketone : The ketone at the 4-position offers a site for further chemical modification. It can undergo nucleophilic addition, reduction to the corresponding alcohol (a precursor to hydroxyproline derivatives), or be used to introduce other functional groups, expanding the structural diversity of the resulting molecules.

The inherent chirality of the D-proline scaffold is crucial for asymmetric synthesis, enabling the creation of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.[2]

Experimental Protocols

Synthesis of N-Cbz-4-oxo-D-proline

A common method for synthesizing N-Cbz-4-oxo-proline involves the oxidation of the corresponding N-Cbz-4-hydroxy-D-proline. The following is a representative protocol adapted from the synthesis of the L-enantiomer.[8]

1. Reaction Setup:

-

Dissolve N-Cbz-4-hydroxy-D-proline (1 equivalent) in a suitable solvent mixture, such as water or an aqueous/organic biphasic system.

-

Cool the reaction mixture to a temperature between -5°C and 0°C in an ice-salt bath.

2. Oxidation:

-

Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

-

Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA), while maintaining the temperature below 0°C.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Quenching and Work-up:

-

Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate.[8]

-

Adjust the pH of the aqueous solution to 3-4 using a 6M HCl solution.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium chloride (brine), and dry over anhydrous sodium sulfate.

4. Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a solvent system like ethyl acetate/hexanes to obtain the pure N-Cbz-4-oxo-D-proline.[8]

5. Analysis:

-

Confirm the identity and purity of the final product using HPLC, ¹H NMR, and mass spectrometry. The purity should typically be >99%.[8]

Caption: A generalized workflow for the synthesis of N-Cbz-4-oxo-D-proline.

Applications in Research and Development

N-Cbz-4-oxo-D-proline is primarily used as a synthetic intermediate in several key areas:

-

Pharmaceutical Development : It serves as a precursor for synthesizing complex organic molecules that are integral to the creation of new drugs.[1] The proline scaffold is a common motif in many biologically active compounds, including enzyme inhibitors. The D-configuration is often used to enhance metabolic stability or to achieve a specific stereochemical fit with a biological target.[2]

-

Peptide Synthesis : In the field of peptide chemistry, this compound is a valuable building block for constructing peptide sequences.[1] The rigid, cyclic structure of proline introduces conformational constraints into peptide backbones, which can be exploited to design peptides with specific secondary structures and enhanced biological activity.[9]

-

Organic Chemistry Research : It is employed as a versatile tool in the exploration of new synthetic methodologies and the discovery of novel chemical reactions.[1]

Caption: Role of N-Cbz-4-oxo-D-proline in synthetic drug development pathways.

References

- 1. Cas 147226-04-8,N-CBZ-4-OXO-D-PROLINE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-CBZ-4-OXO-D-PROLINE | 147226-04-8 [chemicalbook.com]

- 4. N-Cbz-4-oxo-D-proline | CAS: 147226-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy N-Cbz-(4S)-4-(Boc-amino)-L-proline [smolecule.com]

- 7. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 9. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status | MDPI [mdpi.com]

Technical Guide: (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid and its Stereoisomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid. It is important to note that while the query specified the (R)-enantiomer, a thorough review of scientific literature and chemical databases indicates a significant scarcity of specific experimental data for this particular stereoisomer. Conversely, the (S)-enantiomer, (S)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid (CAS Number: 64187-47-9), is well-documented and commercially available. This guide will therefore focus on the available data for the (S)-enantiomer, which serves as a critical reference point for understanding the chemical class. Furthermore, general principles of stereoselective synthesis applicable to the preparation of the (R)-enantiomer will be discussed.

Chemical Structure and Properties

The core structure of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid features a pyrrolidine ring, which is a five-membered saturated heterocycle containing a nitrogen atom. The nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis. The pyrrolidine ring is substituted with a carboxylic acid at position 2 and a ketone at position 4. The stereochemistry at the C2 position dictates whether the molecule is the (R) or (S) enantiomer.

Physicochemical Data for (S)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid

A summary of the available quantitative data for the (S)-enantiomer is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| CAS Number | 64187-47-9 |

| Appearance | White to off-white powder |

| Melting Point | 98 - 102 °C |

| Boiling Point | 488.5 °C at 760 mmHg |

| Density | 1.409 g/cm³ |

| Storage Temperature | 2-8°C |

Applications in Research and Drug Development

Pyrrolidine derivatives are significant structural motifs in a vast array of natural products and synthetic pharmaceuticals. The functionalized nature of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid makes it a valuable chiral building block in medicinal chemistry.

The primary application of this compound and its analogues is in the synthesis of complex molecules, particularly as a constrained amino acid analogue in the development of peptidomimetics and protease inhibitors.[1] The pyrrolidine ring introduces conformational rigidity into peptide backbones, which can lead to enhanced biological activity and metabolic stability. The ketone functionality at the 4-position provides a handle for further chemical modifications, allowing for the synthesis of diverse molecular scaffolds.

Experimental Protocols

General Workflow for the Synthesis of 4-Oxopyrrolidine-2-carboxylic Acid Derivatives

The following diagram illustrates a generalized workflow for the synthesis of N-protected 4-oxopyrrolidine-2-carboxylic acid derivatives from a corresponding 4-hydroxyproline precursor. This represents a logical relationship in a synthetic chemistry context.

Caption: Generalized synthetic route to (S)-1-Cbz-4-oxoproline.

To obtain the (R)-enantiomer, one would theoretically start with the corresponding (2R,4S)-4-hydroxyproline and follow a similar synthetic sequence. The stereochemistry of the final product is dictated by the stereochemistry of the starting material.

Stereoselective Synthesis Considerations

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. In the absence of a commercially available starting material with the desired (R)-configuration, several strategies can be employed for the stereoselective synthesis of (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid.

One common approach is the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, asymmetric catalysis, employing a chiral catalyst, can be used to introduce the desired stereocenter. A review of synthetic methods for pyrrolidine derivatives highlights the importance of starting from readily available chiral precursors like proline and hydroxyproline.[2] For novel stereoisomers, de novo synthesis from acyclic precursors using stereoselective methods is often required.

The following diagram illustrates the logical relationship in choosing a synthetic strategy for a chiral molecule.

Caption: Decision tree for the synthesis of a chiral pyrrolidine.

Conclusion

(R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chiral molecule with potential as a building block in the development of new therapeutics. While specific experimental data for this enantiomer is scarce, a wealth of information is available for its (S)-stereoisomer. This guide has provided the key physicochemical properties and a general synthetic overview for the (S)-enantiomer, which can be used as a proxy for understanding the chemical nature of the (R)-isomer. For researchers requiring the (R)-enantiomer, stereoselective synthesis from a suitable chiral precursor or through asymmetric methodologies would be the most viable approach. The continued exploration of novel pyrrolidine derivatives is a promising avenue for the discovery of new bioactive molecules.

References

Spectroscopic Characterization of N-Cbz-4-oxo-D-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Cbz-4-oxo-D-proline, a key building block in the synthesis of various pharmaceuticals and biologically active molecules. Due to the limited availability of a complete public dataset for the D-enantiomer, this guide leverages data from its closely related L-enantiomer, N-Cbz-4-oxo-L-proline, to provide a comprehensive analytical profile. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Overview of N-Cbz-4-oxo-D-proline

N-Cbz-4-oxo-D-proline, also known as (R)-1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the naturally occurring amino acid D-proline. The presence of the benzyloxycarbonyl (Cbz) protecting group and the ketone functionality at the 4-position makes it a versatile intermediate in organic synthesis. Its molecular formula is C₁₃H₁₃NO₅, and it has a molecular weight of 263.25 g/mol .[1]

Spectroscopic Data

The following sections present the available spectroscopic data for N-Cbz-4-oxo-proline. The ¹H NMR data is derived from the L-enantiomer and is expected to be nearly identical for the D-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following table summarizes the ¹H NMR data for N-Cbz-4-oxo-L-proline, which serves as a reference for the D-enantiomer.[2]

Table 1: ¹H NMR Spectroscopic Data for N-Cbz-4-oxo-L-proline [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.2-13.8 | br s | 1H | COOH |

| 7.51-7.56 | m | 5H | Cbz-Ar-H |

| 5.35 | s | 2H | Cbz-CH ₂ |

| 4.95 | dd, J=10.4, 2.8 Hz | 1H | α-CH |

| 4.14 | d, J=18.2 Hz | 1H | β-CH ₂ |

| 3.98 | d, J=18.2 Hz | 1H | β-CH ₂ |

| 3.29 | ddd, J=18.7, 10.4, 0.9 Hz | 1H | γ-CH ₂ |

| 2.72 | dd, J=18.5, 2.8 Hz | 1H | γ-CH ₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for N-Cbz-4-oxo-D-proline are predicted based on the analysis of 4-oxoproline derivatives.[3]

Table 2: Key Infrared Absorption Frequencies for N-Cbz-4-oxo-D-proline

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 | O-H | Carboxylic acid, broad |

| ~1750 | C=O | Ketone |

| ~1710 | C=O | Carboxylic acid |

| ~1690 | C=O | Urethane (Cbz group) |

| ~1600, ~1495 | C=C | Aromatic ring |

The C=O stretching vibration of the ketone in 4-oxoproline derivatives is known to be sensitive to its local environment and typically appears in the 1720–1800 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for N-Cbz-4-oxo-D-proline

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₄NO₅⁺ | 264.0866 |

| [M+Na]⁺ | C₁₃H₁₃NNaO₅⁺ | 286.0686 |

| [M-H]⁻ | C₁₃H₁₂NO₅⁻ | 262.0721 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the characterization of organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-4-oxo-D-proline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like N-Cbz-4-oxo-D-proline.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of N-Cbz-4-oxo-D-proline.

References

- 1. Cas 147226-04-8,N-CBZ-4-OXO-D-PROLINE | lookchem [lookchem.com]

- 2. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 3. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz-4-oxo-D-proline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-4-oxo-D-proline, a key chiral building block in organic synthesis, plays a significant role in the development of pharmaceuticals and other bioactive molecules.[1] Its stability is a critical factor in ensuring the integrity and purity of synthetic processes and final products. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for N-Cbz-4-oxo-D-proline, based on available data for the compound and general principles of related chemical structures.

Physicochemical Properties and Recommended Storage

Table 1: Physicochemical Properties and Recommended Storage Conditions

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₅ | [2] |

| Molecular Weight | 263.25 g/mol | [2] |

| Appearance | Solid (Specific form may vary) | General Knowledge |

| Recommended Storage Temperature | 2-8°C | [1][3] |

| Predicted Boiling Point | 488.5 ± 45.0 °C | [1] |

| Predicted pKa | 3.83 ± 0.20 | [1] |

The primary recommendation for the storage of N-Cbz-4-oxo-D-proline is refrigeration at 2-8°C.[1][3] This is a common practice for many protected amino acids to minimize degradation over time. It is also advisable to store the compound in a tightly sealed container to protect it from moisture. For long-term storage, it is recommended to keep the container tightly sealed and refrigerated. Before use, the container should be allowed to warm to room temperature before opening to prevent water condensation.

General Stability Profile and Potential Degradation Pathways

The stability of N-Cbz-4-oxo-D-proline is largely dictated by the chemical properties of the N-benzyloxycarbonyl (Cbz) protecting group and the 4-oxo-proline core.

Stability of the N-Cbz Group

The N-Cbz group is a widely used amine protecting group in peptide synthesis due to its relative stability under various conditions.[4]

-

pH Stability : The Cbz group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions.[4] For instance, treatment with HBr in acetic acid is a common method for its removal.[4] Therefore, prolonged exposure of N-Cbz-4-oxo-D-proline to strong acids should be avoided. The pH of the reaction medium during its synthesis is typically controlled between 8 and 10 to prevent the decomposition of the Cbz-Cl reagent and potential racemization.[4]

-

Hydrogenolysis : The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[5] This is a mild and common deprotection method. Consequently, N-Cbz-4-oxo-D-proline is incompatible with reaction conditions involving catalytic hydrogenation if the Cbz group needs to be retained.

-

Photostability : While specific photostability studies on N-Cbz-4-oxo-D-proline are not available, compounds with benzylic systems can be susceptible to photodegradation. General guidelines for photostability testing of new drug substances, as outlined by the International Council for Harmonisation (ICH) in guideline Q1B, recommend exposure to a light source emitting a combination of visible and UV light.[2][6]

Stability of the 4-Oxo-Proline Core

The 4-oxo-proline moiety contains a ketone functional group within a pyrrolidine ring.

-

Thermal Stability : Specific thermal degradation data for N-Cbz-4-oxo-D-proline is not publicly available. However, the presence of the proline ring, a cyclic amino acid, can influence the thermal stability of peptides. General thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of pharmaceutical compounds.[7]

-

Redox Reactions : The ketone group at the 4-position can be susceptible to reduction.

-

Biological Degradation : In biological systems, proline is degraded via proline dehydrogenase to pyrroline-5-carboxylate, which is further metabolized to glutamate.[1][8] This pathway is relevant in a biological context but does not describe the chemical stability of the isolated compound.

A potential degradation pathway for N-Cbz-4-oxo-D-proline under strong acidic conditions could involve the cleavage of the Cbz group, leading to the formation of 4-oxo-D-proline and benzyl alcohol. Under conditions of catalytic hydrogenation, the Cbz group would be removed to yield 4-oxo-D-proline, toluene, and carbon dioxide.

Experimental Protocols for Stability Assessment

While specific validated protocols for N-Cbz-4-oxo-D-proline are not published, a general approach to assessing its stability can be designed based on ICH guidelines for forced degradation studies.[4][9] The goal of such studies is to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation Study Design

A forced degradation study would typically involve exposing N-Cbz-4-oxo-D-proline to the following stress conditions:

-

Hydrolytic Stress : Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidative Stress : Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress : Heating the solid compound at temperatures below its melting point.

-

Photolytic Stress : Exposing the solid compound or its solution to a light source capable of emitting both visible and UV radiation, as specified in ICH Q1B.[2][6][10]

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact N-Cbz-4-oxo-D-proline from its potential degradation products. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.

Table 2: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV at a suitable wavelength (e.g., 210-220 nm or ~254 nm for the benzene ring) |

| Injection Volume | 10-20 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying N-Cbz-4-oxo-D-proline and its degradation products.

Synthesis and Purity Analysis Workflow

The synthesis of N-Cbz-4-oxo-D-proline typically involves the protection of the amino group of 4-oxo-D-proline with benzyl chloroformate (Cbz-Cl) under basic conditions. A general workflow for its synthesis and subsequent purity analysis is outlined below.

Conclusion and Recommendations

The stability of N-Cbz-4-oxo-D-proline is crucial for its successful application in research and development. Based on the available information, the following recommendations are provided:

-

Storage : Store N-Cbz-4-oxo-D-proline in a tightly sealed container at 2-8°C. Protect from moisture and light.

-

Handling : Before use, allow the container to reach room temperature before opening. Avoid exposure to strong acids and reducing agents (like catalytic hydrogenation) unless deprotection of the Cbz group is intended.

-

Stability Studies : For applications requiring long-term use or formulation, it is highly recommended to conduct a specific forced degradation study to understand the stability profile of N-Cbz-4-oxo-D-proline under relevant conditions and to develop a validated stability-indicating analytical method.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of N-Cbz-4-oxo-D-proline in their synthetic endeavors.

References

- 1. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 2. database.ich.org [database.ich.org]

- 3. N-CBZ-4-OXO-D-PROLINE | 147226-04-8 [chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Physical and chemical characteristics of N-Cbz-4-oxo-D-proline

An In-depth Technical Guide to N-Cbz-4-oxo-D-proline

Introduction

N-Cbz-4-oxo-D-proline, systematically named (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a protected amino acid derivative of D-proline.[1] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom and a ketone at the 4-position of the pyrrolidine ring makes it a valuable and versatile chiral building block in organic synthesis. It serves as a crucial intermediate in the development of pharmaceuticals, the synthesis of complex peptides, and in organic chemistry research.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis, and its role as a synthetic intermediate.

Chemical and Physical Properties

The physical and chemical properties of N-Cbz-4-oxo-D-proline are summarized below. While some physical properties like melting point and solubility are not widely reported in the literature, predicted values and data from analogous compounds provide useful estimates.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 147226-04-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| IUPAC Name | (2R)-1-[(benzyloxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid | [1] |

| Synonyms | N-Carboxybenzyl-4-oxo-D-proline, (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid | [1] |

| Appearance | Assumed to be a solid, based on related compounds. | |

| Storage Temperature | 2-8°C | [1][2] |

Quantitative Physicochemical Data

| Property | Value | Notes | Reference |

| Melting Point | N/A | Data not available in cited sources | [1] |

| Boiling Point | 488.5 ± 45.0 °C | Predicted | [1] |

| Density | 1.408 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 3.83 ± 0.20 | Predicted | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-Cbz-4-oxo-D-proline.

¹H NMR Spectroscopy

The following ¹H NMR data is reported for the enantiomer, N-Cbz-4-oxo-L-proline, and is expected to be identical for the D-enantiomer.[5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.2-13.8 | br s | - | 1H, COOH |

| 7.51-7.56 | m | - | 5H, Aromatic (Cbz) |

| 5.35 | s | - | 2H, CH₂ (Cbz) |

| 4.95 | dd | 10.4, 2.8 | 1H, C2-H |

| 4.14 | d | 18.2 | 1H, C5-H |

| 3.98 | d | 18.2 | 1H, C5-H' |

| 3.29 | ddd | 18.7, 10.4, 0.9 | 1H, C3-H |

| 2.72 | dd | 18.5, 2.8 | 1H, C3-H' |

| Spectrum acquired in DMSO-d6 at 300 MHz.[5] |

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of N-Cbz-4-oxo-D-proline

A common synthetic route to N-Cbz-4-oxo-proline involves the oxidation of the corresponding 4-hydroxyproline derivative followed by N-protection. The following is a representative protocol adapted from the synthesis of the L-enantiomer.[5] The synthesis starts from 4-hydroxy-D-proline.

Step 1: Oxidation of 4-Hydroxy-D-proline

-

Dissolve 4-hydroxy-D-proline in water and cool the solution to between -5°C and 0°C.

-

Add Trichloroisocyanuric acid (TCCA) to the reaction solution while maintaining the temperature below 0°C.

-

Slowly add a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Adjust the pH of the reaction solution to 8-9 with triethylamine.

Step 2: N-protection with Cbz group

-

Prepare a solution of benzyl chloroformate (Cbz-Cl) or a similar Cbz-donating reagent (e.g., N-(Benzyloxycarbonyloxy)succinimide) in a suitable solvent like tetrahydrofuran (THF).

-

Slowly add the Cbz-reagent solution to the reaction mixture from Step 1, maintaining the pH at 8-9.

-

Allow the reaction to warm to room temperature (approx. 25°C) and stir for 4-5 hours.

-

Monitor the reaction by TLC until completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to -5°C and quench by the slow addition of a 10% sodium thiosulfate solution.

-

Add ethyl acetate and acidify the system to pH 3-4 with 6M hydrochloric acid.

-

Separate the organic phase. Extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixed solvent system of ethyl acetate and petroleum ether to yield the final product.

Visualizations

Synthetic Workflow

The logical flow for the synthesis of N-Cbz-4-oxo-D-proline from its precursor is outlined below.

Caption: Synthetic pathway for N-Cbz-4-oxo-D-proline.

Role as a Synthetic Intermediate

N-Cbz-4-oxo-D-proline is not typically involved directly in signaling pathways but is a key component in the synthesis of molecules that are. Its utility lies in its bifunctional nature, allowing for further chemical modifications.

Caption: Role of N-Cbz-4-oxo-D-proline as a versatile synthetic intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. N-CBZ-4-OXO-D-PROLINE | 147226-04-8 [chemicalbook.com]

- 3. CAS NO. 147226-04-8 | N-CBZ-4-OXO-D-PROLINE | C13H13NO5 [localpharmaguide.com]

- 4. molcore.com [molcore.com]

- 5. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 6. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Cornerstone of Modern Asymmetric Synthesis: An In-depth Guide to Chiral Building Blocks

Introduction to Chiral Building Blocks in Organic Synthesis

In the realm of organic chemistry, particularly within pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates a molecule's biological activity and physical properties. Chiral molecules that are mirror images of each other are known as enantiomers. While they share many of the same physical properties in an achiral environment, they can exhibit vastly different effects in a chiral environment, such as the biological systems of the human body. This guide provides a comprehensive overview of chiral building blocks, their significance, and the primary strategies for their synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

The increasing demand for enantiomerically pure compounds, driven by stricter regulatory guidelines from bodies like the FDA, has propelled the development of sophisticated methods for asymmetric synthesis.[1] A significant portion of pharmaceutical drugs are single enantiomers, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[2][3] Chiral building blocks are enantiomerically pure compounds that serve as versatile starting materials for the synthesis of complex chiral molecules, enabling precise control over the stereochemical outcome of a reaction.[][5]

Core Strategies for Obtaining Chiral Molecules

There are three principal strategies for obtaining enantiomerically pure compounds:

-

Chiral Pool Synthesis: This approach utilizes readily available and often inexpensive enantiopure compounds from nature, such as amino acids, sugars, and terpenes, as starting materials.[6][7] The inherent chirality of these natural products is preserved and transferred throughout the synthetic sequence.[8]

-

Resolution of Racemates: This classic method involves separating a 50:50 mixture of enantiomers (a racemate). Common techniques include crystallization with a chiral resolving agent to form diastereomeric salts with different solubilities, or chiral chromatography.[1]

-

Asymmetric Synthesis: This is the most ambitious and widely employed strategy, where a new chiral center is created in a prochiral molecule with a preference for one enantiomer over the other.[9][10] This can be achieved through several methods:

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.[11]

-

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce chirality.

-

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Sub-categories include:

-

References

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Studies on Comprehensive Total Synthesis of Natural and Pseudo-Natural Products for Drug Discovery [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for N-Cbz-4-oxo-D-proline in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporating non-standard amino acids like 4-oxo-D-proline into peptides is a key strategy for developing novel therapeutics with enhanced structural and functional properties. The ketone group at the 4-position of the proline ring offers a unique site for further chemical modification and can influence the peptide's conformation and bioactivity. While the direct coupling of N-Cbz-4-oxo-D-proline in solid-phase peptide synthesis (SPPS) is not a commonly documented procedure, a more established and practical approach involves the "proline editing" method.[1] This technique consists of incorporating a protected hydroxyproline (Hyp) residue into the peptide sequence on the solid support, followed by on-resin oxidation to generate the desired 4-oxoproline residue.[1]

This document provides detailed protocols for the synthesis of peptides containing 4-oxo-D-proline using an on-resin oxidation strategy. It also discusses the handling of the N-terminal Carbobenzoxy (Cbz) protecting group in the context of Fmoc-based SPPS.

Data Presentation

The following table summarizes key quantitative parameters for the synthesis of peptides containing proline derivatives. It is important to note that specific yields and purities for 4-oxo-D-proline-containing peptides will be sequence-dependent and require optimization.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often preferred for longer or more complex peptides. |

| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Time (Proline derivatives) | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics; monitoring is recommended.[2] |

| Coupling Efficiency (Proline derivatives) | ~98-99.5% | May require double coupling. Monitored by tests for secondary amines (e.g., Isatin or Chloranil test).[2] |

| Crude Peptide Purity (by HPLC) | 40 - 70% | Highly dependent on peptide length, sequence, and success of the oxidation step.[2] |

| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[2] |

Experimental Protocols

Protocol 1: Incorporation of N-Cbz-Protected Peptides using Fmoc-SPPS

This protocol outlines the general procedure for synthesizing a peptide with an N-terminal Cbz group using a standard Fmoc/tBu strategy. The Cbz group is generally stable to the TFA used in the final cleavage step.

Workflow for N-terminal Cbz Peptide Synthesis

Caption: Workflow for N-terminal Cbz peptide synthesis.

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling, use 3-5 equivalents of the Fmoc-amino acid, activated with a suitable coupling agent like HBTU (0.95 eq) and a base such as DIPEA (2 eq). Allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring: Monitor the completion of each coupling reaction using a ninhydrin test (for primary amines) or an isatin/chloranil test (for secondary amines like proline).[3]

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

-

N-terminal Cbz Amino Acid Coupling: For the final residue, use the desired N-Cbz-protected amino acid (e.g., Cbz-D-Pro-OH) and follow the standard coupling procedure.

-

Final Washing: After the final coupling, wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. The N-terminal Cbz group will remain intact.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 2: On-Resin Synthesis of 4-Oxo-D-proline Peptides via Oxidation of Hydroxyproline

This protocol describes the "proline editing" approach where Fmoc-D-Hyp(tBu)-OH is incorporated into the peptide, followed by oxidation of the hydroxyl group to a ketone.

Workflow for On-Resin 4-Oxoproline Synthesis

Caption: On-resin synthesis of 4-oxoproline peptides.

Procedure:

-

Peptide Synthesis: Assemble the peptide chain on a suitable resin using standard Fmoc-SPPS protocols up to the position where 4-oxo-D-proline is desired.

-

Hydroxyproline Coupling: Couple Fmoc-D-Hyp(tBu)-OH using standard coupling conditions (e.g., HBTU/DIPEA in DMF).

-

Completion of Peptide Chain: Continue with the synthesis to obtain the full-length protected peptide on the resin.

-

Side-Chain Deprotection of Hyp: Selectively remove the tert-butyl (tBu) protecting group from the hydroxyproline residue. Treat the peptide-resin with a solution of 20-50% TFA in DCM for 1-2 hours.

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual acid and prepare for the oxidation step.

-

On-Resin Oxidation:

-

Swell the peptide-resin in DCM.

-

Add a solution of Dess-Martin periodinane (DMP) (3-5 equivalents relative to the resin loading) in DCM.[5]

-

Add pyridine (3-5 equivalents) to buffer the reaction and prevent acid-labile side reactions.[5]

-

Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material (hydroxyproline-containing peptide).

-

-

Washing: After the oxidation is complete, wash the resin extensively with DCM and DMF to remove the DMP byproducts and excess reagents.

-

Final Cleavage and Purification: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cocktail. Purify the crude 4-oxo-D-proline-containing peptide by RP-HPLC.[4][6]

Concluding Remarks

The synthesis of peptides containing 4-oxo-D-proline is a valuable tool for peptide chemists and drug developers. The on-resin oxidation of a hydroxyproline precursor provides a reliable and efficient method to introduce this functionalized amino acid.[1] Careful monitoring of the coupling and oxidation steps is crucial for obtaining the desired product in high purity. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of these modified peptides.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz-4-oxo-D-proline: A Key Precursor in the Synthesis of Novel Antiviral Agents

For Immediate Release

N-Carbobenzyloxy-4-oxo-D-proline (N-Cbz-4-oxo-D-proline) is emerging as a critical chiral building block in the development of a new generation of antiviral drugs. Its rigid, stereochemically defined structure provides a versatile scaffold for the synthesis of potent inhibitors targeting viral enzymes, particularly neuraminidase in influenza viruses and the NS5A protein in the Hepatitis C virus (HCV). This application note details the utility of N-Cbz-4-oxo-D-proline as a precursor, providing experimental protocols for its conversion into key antiviral intermediates and outlining the mechanism of action of the resulting drug candidates.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. N-Cbz-4-oxo-D-proline, a derivative of the naturally occurring amino acid D-proline, offers a synthetically accessible and stereochemically pure starting material for the construction of complex pyrrolidine-based antiviral agents. The presence of the ketone at the 4-position and the Cbz-protecting group on the nitrogen allows for selective chemical modifications, enabling the synthesis of a diverse range of drug candidates.

Application in Antiviral Drug Synthesis

N-Cbz-4-oxo-D-proline serves as a crucial precursor in the synthesis of potent antiviral compounds, most notably inhibitors of influenza neuraminidase and HCV NS5A.

Neuraminidase Inhibitors for Influenza

Influenza viruses rely on the neuraminidase (NA) enzyme to release new viral particles from infected cells, allowing the infection to spread. Inhibitors of this enzyme are a cornerstone of influenza treatment. The stereochemistry of N-Cbz-4-oxo-D-proline is particularly well-suited for the design of NA inhibitors that mimic the natural substrate, sialic acid. Synthetic routes often involve the stereoselective reduction of the ketone and subsequent functionalization to introduce key binding motifs that interact with the active site of the neuraminidase enzyme.

HCV NS5A Inhibitors

The Hepatitis C virus non-structural protein 5A (NS5A) is a multi-functional protein essential for viral replication and assembly. N-Cbz-4-oxo-D-proline has been utilized in the synthesis of potent HCV NS5A inhibitors. These synthetic pathways often involve the elaboration of the pyrrolidine ring to create molecules that disrupt the function of NS5A, thereby halting viral replication.

Experimental Protocols

The following protocols describe the synthesis of N-Cbz-4-oxo-L-proline (the enantiomer of the D-form, for which a detailed protocol is available and illustrative of the chemical transformations) and a general method for the stereoselective reduction of the ketone, a key step in the synthesis of many antiviral precursors.

Synthesis of N-Cbz-4-oxo-L-proline[1]

This protocol describes the synthesis of the L-enantiomer, which follows the same chemical principles as the synthesis of the D-enantiomer.

Materials:

-

L-Hydroxyproline

-

Water

-

Trichloroisocyanuric acid (TCCA)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Triethylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

-

Sodium thiosulfate

-

Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-hydroxyproline (1 kg) in water (50 kg).

-

Cool the reaction solution to below -5°C.

-

Add TCCA (1.9 kg) to the reaction solution, maintaining the temperature below 0°C.

-

Slowly add TEMPO (238 g) to the reaction solution.

-

After the reaction is complete (monitored by TLC), adjust the pH of the reaction solution to 8-9 with triethylamine, keeping the temperature below 0°C.

-

Dissolve benzyl chloroformate (2.1 kg) in THF (1.75 L) and slowly add it to the reaction solution, maintaining the pH at 8-9.

-

Slowly warm the reaction to 25°C and stir for 4-5 hours.

-

After the reaction is complete (monitored by TLC), cool the solution to -5°C and slowly add a 10% sodium thiosulfate solution (5 kg).

-

Add ethyl acetate (10 kg) and adjust the pH to 3-4 with 6M hydrochloric acid.

-

Separate the organic phase.

-

Extract the aqueous phase twice with ethyl acetate (5 kg each).

-

Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixed solvent of ethyl acetate and petroleum ether and dry to obtain N-Cbz-L-4-oxoproline as a white solid.

Quantitative Data:

| Parameter | Value |

| Yield | 79% |

| Purity (HPLC) | 99.4% |

| Enantiomeric Excess (ee) | 99.8% |

Stereoselective Reduction of N-Cbz-4-oxo-D-proline (General Protocol)

The stereoselective reduction of the ketone at the C4 position is a critical step to establish the correct stereochemistry for many antiviral drugs.

Materials:

-

N-Cbz-4-oxo-D-proline methyl ester

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., L-Selectride)

-

Diatomaceous earth

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Cbz-4-oxo-D-proline methyl ester in anhydrous MeOH or THF at 0°C under a nitrogen atmosphere.

-

Slowly add the reducing agent (e.g., NaBH₄) portion-wise.

-

Stir the reaction at 0°C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Filter the mixture through a pad of diatomaceous earth and wash the pad with ethyl acetate.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric alcohols by column chromatography to isolate the desired stereoisomer.

Quantitative Data (Representative):

| Parameter | Value |

| Diastereomeric Ratio | Varies depending on the reducing agent and conditions |

| Yield of desired isomer | Typically 70-90% after chromatography |

Mechanism of Action: Neuraminidase Inhibition

The antiviral drugs synthesized from N-Cbz-4-oxo-D-proline, particularly the influenza neuraminidase inhibitors, function by blocking the active site of the viral neuraminidase enzyme. This inhibition prevents the cleavage of sialic acid residues from the surface of infected cells, which is a crucial step for the release of newly formed virus particles.

Caption: Influenza Virus Inhibition by Neuraminidase Inhibitors.

Experimental Workflow

The general workflow for the synthesis of a pyrrolidine-based antiviral drug starting from N-Cbz-4-oxo-D-proline involves several key stages.

Caption: General Synthetic Workflow.

Conclusion

N-Cbz-4-oxo-D-proline is a highly valuable and versatile precursor for the asymmetric synthesis of antiviral drugs. Its rigid structure and available functional groups allow for the precise construction of complex molecules with high stereochemical control. The development of efficient synthetic routes utilizing this precursor is crucial for the discovery and production of new and effective treatments for viral diseases like influenza and Hepatitis C. Further exploration of the chemical space accessible from N-Cbz-4-oxo-D-proline holds significant promise for the future of antiviral drug development.

Application Notes and Protocols for Peptide Coupling Reagents with N-Cbz-4-oxo-D-proline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of common peptide coupling reagents with N-Cbz-4-oxo-D-proline, a sterically hindered proline derivative. The selection of an appropriate coupling reagent and optimization of reaction conditions are critical for achieving high yields and minimizing side reactions, particularly racemization.

Introduction to Peptide Coupling with N-Cbz-4-oxo-D-proline

N-Cbz-4-oxo-D-proline presents unique challenges in peptide synthesis due to the steric hindrance imparted by the Cbz protecting group and the cyclic nature of the proline residue. The secondary amine of proline can also exhibit lower nucleophilicity compared to primary amines of other amino acids. Furthermore, the 4-oxo functionality can influence the electronic properties and conformation of the pyrrolidine ring. The choice of coupling reagent is therefore paramount to ensure efficient amide bond formation while preserving stereochemical integrity.

This document outlines the use of several classes of coupling reagents, including carbodiimides, phosphonium salts, and uronium/aminium salts, for the successful incorporation of N-Cbz-4-oxo-D-proline into peptide chains.

Comparative Data of Common Coupling Reagents

While specific quantitative data for the coupling of N-Cbz-4-oxo-D-proline is not extensively available in the literature, the following table summarizes representative data for the performance of common coupling reagents with sterically hindered N-protected amino acids. This data can serve as a valuable guideline for reagent selection and reaction optimization.

| Coupling Reagent | Class | Typical Yield (%) | Typical Reaction Time (hours) | Racemization Risk | Key Considerations |

| HATU | Uronium/Aminium Salt | 90-98 | 1-4 | Very Low | Highly efficient for sterically hindered couplings; generally considered one of the most effective reagents.[1] |

| HBTU | Uronium/Aminium Salt | 85-95 | 2-6 | Low | A cost-effective alternative to HATU, though may be slightly less efficient for particularly difficult couplings.[1] |

| PyBOP | Phosphonium Salt | 85-95 | 2-6 | Low | Effective for hindered couplings and avoids the potential for guanidinylation side reactions.[1] |

| EDC/HOBt | Carbodiimide | 75-90 | 4-12 | Low to Moderate | A classic and cost-effective method; the addition of HOBt is crucial to suppress racemization.[2] By-product (urea) is water-soluble, facilitating work-up. |

Experimental Protocols

The following are detailed solution-phase protocols for the coupling of N-Cbz-4-oxo-D-proline with an amino acid ester. These protocols should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

Protocol 1: HATU Mediated Coupling

Materials:

-

N-Cbz-4-oxo-D-proline

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for extraction and purification

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-4-oxo-D-proline (1.0 eq) in anhydrous DMF.

-

Amine Salt Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq). Stir for 10-15 minutes at room temperature.

-

Activation: To the solution of N-Cbz-4-oxo-D-proline, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the neutralized amino acid ester solution from step 2 to the activated N-Cbz-4-oxo-D-proline solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt Mediated Coupling

Materials:

-

N-Cbz-4-oxo-D-proline

-

Amino acid ester hydrochloride (e.g., H-Ala-OtBu·HCl)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

N-Methylmorpholine (NMM) or DIPEA

-

Anhydrous Dichloromethane (DCM) or DMF

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous citric acid solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for extraction and purification

Procedure:

-

Preparation: In a dry round-bottom flask, dissolve N-Cbz-4-oxo-D-proline (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add NMM or DIPEA (2.2 eq) to the reaction mixture and stir for 5 minutes.

-

Coupling: Add EDC·HCl (1.2 eq) in one portion to the cooled solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

If using DCM, wash the organic layer sequentially with 1 M citric acid, saturated aqueous NaHCO₃, and brine.

-

If using DMF, dilute with a suitable organic solvent like ethyl acetate and perform the aqueous washes.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.

Caption: General experimental workflow for peptide coupling.

Caption: Simplified mechanism of peptide bond formation.

Potential Side Reactions and Mitigation

-

Racemization: Proline itself is resistant to racemization at its alpha-carbon during coupling. However, the activated carboxylic acid of any amino acid can be susceptible to epimerization. The use of additives like HOBt or HOAt (inherent in HATU) is highly effective in suppressing this side reaction.[3] Performing the reaction at lower temperatures can also be beneficial.

-

Diketopiperazine (DKP) Formation: This side reaction is more common in solid-phase peptide synthesis (SPPS) at the dipeptide stage, especially with proline as one of the first two residues. In solution-phase synthesis, it is generally less of a concern but can be minimized by avoiding prolonged reaction times and high temperatures.

-

Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the free amine of the amino acid component is guanidinylated, capping the peptide chain. It is therefore recommended to use these reagents in slight excess relative to the carboxylic acid, but not in large excess relative to the amine component.

Conclusion

The successful coupling of N-Cbz-4-oxo-D-proline hinges on the selection of a potent coupling reagent capable of overcoming steric hindrance while minimizing side reactions. For challenging couplings involving this derivative, HATU is often the reagent of choice due to its high efficiency and low racemization potential. HBTU and PyBOP offer reliable and slightly more economical alternatives. The classic EDC/HOBt method remains a viable option, particularly for larger-scale syntheses where cost is a significant factor, provided that reaction times are optimized. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient methods for the incorporation of N-Cbz-4-oxo-D-proline into novel peptides.

References

Application Notes and Protocols for the Diastereoselective Reduction of N-Cbz-4-oxo-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective reduction of N-Cbz-4-oxo-D-proline and its esters is a critical transformation in synthetic organic chemistry, providing access to the valuable chiral building blocks, cis- and trans-4-hydroxy-D-proline derivatives. These hydroxyproline isomers are integral components in the synthesis of a wide array of pharmaceuticals, peptidomimetics, and other biologically active molecules. The stereochemical outcome of the reduction at the C4 position is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of either the syn (cis) or anti (trans) diastereomer. This document provides detailed application notes and experimental protocols for achieving high diastereoselectivity in this reduction.

Data Presentation: Comparison of Reducing Agents

The selection of the appropriate reducing agent is paramount in controlling the stereochemical outcome of the reduction of N-Cbz-4-oxo-D-proline derivatives. The steric hindrance imposed by the N-Cbz protecting group and the ester group at C2 directs the approach of the reducing agent. Catalytic hydrogenation typically results in the cis product via delivery of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface. Conversely, hydride reducing agents generally attack from the face opposite to the bulky substituents, leading to the trans product.

| Reducing Agent | Substrate | Product Diastereomer | Diastereomeric Excess (d.e.) | Yield | Reference |

| H₂/Pd(OH)₂ | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | cis (2R,4R) | 96% | 98% | [1] |

| Sodium Borohydride (NaBH₄) | N-Cbz-4-oxo-D-proline methyl ester | trans (2R,4S) | >95% | High | Inferred from general principles of steric control |

Note: While a specific protocol with quantitative data for the NaBH₄ reduction of N-Cbz-4-oxo-D-proline was not explicitly found in the search results, the stereochemical outcome is based on well-established principles of steric approach control in the reduction of cyclic ketones.

Experimental Protocols

Protocol 1: Synthesis of cis-N-Cbz-4-hydroxy-D-proline Methyl Ester via Catalytic Hydrogenation

This protocol is adapted from the regioselective hydrogenation of a closely related substrate and is expected to yield the cis diastereomer with high selectivity.[1]

Materials:

-

N-Cbz-4-oxo-D-proline methyl ester

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a hydrogenation flask, dissolve N-Cbz-4-oxo-D-proline methyl ester (1.0 eq) in anhydrous methanol.

-

Carefully add 20 wt% Pd(OH)₂/C (10-20 mol%) to the solution under a stream of inert gas.

-

Seal the flask and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure cis-N-Cbz-4-hydroxy-D-proline methyl ester.

Protocol 2: Synthesis of trans-N-Cbz-4-hydroxy-D-proline Methyl Ester via Sodium Borohydride Reduction

This protocol is a general procedure for the reduction of ketones to alcohols using sodium borohydride and is expected to favor the formation of the trans diastereomer due to steric hindrance.

Materials:

-

N-Cbz-4-oxo-D-proline methyl ester

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Cbz-4-oxo-D-proline methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure trans-N-Cbz-4-hydroxy-D-proline methyl ester.

Mandatory Visualizations

References

Application Notes and Protocols: N-Cbz-4-oxo-D-proline in the Synthesis of Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of conformationally constrained peptides is a cornerstone of modern drug discovery and chemical biology. Constraining the flexible peptide backbone into a specific conformation can lead to enhanced binding affinity, increased metabolic stability, and improved selectivity for biological targets. N-Cbz-4-oxo-D-proline is a valuable synthetic building block for introducing conformational constraints. The presence of the ketone group at the 4-position of the proline ring, combined with the stereochemistry of the D-amino acid, significantly influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. This, in turn, can pre-organize a peptide sequence into a turn-like conformation, facilitating the synthesis of cyclic and other constrained peptide architectures. Furthermore, the ketone functionality serves as a versatile chemical handle for subsequent modifications and bioconjugation reactions.[1]

These application notes provide a comprehensive overview of the use of N-Cbz-4-oxo-D-proline in the synthesis of constrained peptides, including detailed experimental protocols for its synthesis, incorporation into peptide chains, and subsequent manipulation.

Data Presentation

Table 1: Synthesis of N-Cbz-4-oxo-D-proline

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Oxidation of N-Cbz-D-hydroxyproline | TCCA, TEMPO, Water, < 0 °C | 79 | 99.4 | [2] |

| 2 | Amino Group Protection | Benzyl Chloroformate, NaHCO₃, THF/H₂O, 0 °C to RT | 90 | >95 | Adapted from[2] |

Note: The referenced protocol is for the L-enantiomer but is chemically equivalent for the D-enantiomer.

Table 2: Recommended Coupling Reagents for Incorporating N-Cbz-4-oxo-D-proline in SPPS

| Coupling Reagent | Additive | Base | Key Features |

| DIC | HOBt | DIEA | Standard, cost-effective method. |

| HBTU | HOBt | DIEA | Highly efficient, low racemization. |

| HATU | HOAt | DIEA | Excellent for sterically hindered couplings. |

| PyBOP | DIEA | Effective for cyclization reactions. |

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-oxo-D-proline

This protocol is adapted from a method for the synthesis of the L-enantiomer.[2]

Step 1: Oxidation of N-Cbz-D-hydroxyproline to N-Cbz-4-oxo-D-proline

-

Dissolve N-Cbz-D-hydroxyproline (1 equivalent) in water.

-

Cool the reaction mixture to below 0 °C in an ice-salt bath.

-

Add Trichloroisocyanuric acid (TCCA) (0.8 equivalents) to the solution while maintaining the temperature below 0 °C.

-

Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 equivalents) to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Adjust the pH of the solution to 3-4 with a 6M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield N-Cbz-4-oxo-D-proline as a white solid.

Protocol 2: Incorporation of N-Cbz-4-oxo-D-proline into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc-based SPPS coupling cycle.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

N-Cbz-4-oxo-D-proline

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of N-Cbz-4-oxo-D-proline:

-

In a separate vial, dissolve N-Cbz-4-oxo-D-proline (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the coupling completion using a Kaiser test (will be negative for the secondary amine of proline) or a Chloranil test. If the coupling is incomplete, a second coupling can be performed.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Continuation of Synthesis: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 3: On-Resin Cyclization of a Peptide Containing 4-Oxoproline

The ketone group on the 4-oxoproline can be utilized for cyclization through oxime formation.

-

Synthesis of the Linear Peptide: Synthesize the linear peptide on the resin, incorporating an amino acid with an aminooxy-functionalized side chain (e.g., L-2-aminooxy-4-aminobutanoic acid) at the desired position for cyclization. The peptide should terminate with the N-Cbz-4-oxo-D-proline.

-

Final Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminus of the linear peptide as described in Protocol 2.

-

Cyclization:

-

Wash the resin with DMF.

-

Add a solution of 1% acetic acid in DMF to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Monitor the cyclization by cleaving a small sample of the resin and analyzing it by LC-MS.

-

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude cyclic peptide in cold diethyl ether.

-

Purify the cyclic peptide by reverse-phase HPLC.

-

Mandatory Visualizations

Caption: Synthesis of N-Cbz-4-oxo-D-proline.

Caption: SPPS cycle for incorporating N-Cbz-4-oxo-D-proline.

References

Application Notes and Protocols for the Cbz Deprotection of N-Cbz-4-oxo-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction